N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of benzodioxepin, thiophene, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzodioxepin Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Thiophene-oxadiazole Intermediate: The thiophene ring can be functionalized to introduce the oxadiazole group, often through cyclization reactions involving hydrazides and carboxylic acids.
Coupling Reaction: The final step involves coupling the benzodioxepin and thiophene-oxadiazole intermediates using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and benzodioxepin rings can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones, or quinones.
Reduction: Reduced oxadiazole derivatives or ring-opened products.
Substitution: Halogenated, alkylated, or arylated derivatives.
Scientific Research Applications
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Materials Science: In electronic applications, it may facilitate charge transport or light emission through its conjugated system.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: Similar structure but with a furan ring instead of thiophene.
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: Contains a pyridine ring instead of thiophene.
Uniqueness
The presence of the thiophene ring in N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide imparts unique electronic properties, making it particularly suitable for applications in organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C17H15N3O4S2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15N3O4S2/c21-15(10-26-17-20-19-16(24-17)14-3-1-8-25-14)18-11-4-5-12-13(9-11)23-7-2-6-22-12/h1,3-5,8-9H,2,6-7,10H2,(H,18,21) |
InChI Key |
OILLXDIGFZDUIT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)CSC3=NN=C(O3)C4=CC=CS4)OC1 |
Origin of Product |
United States |
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